molecular formula C18H15N5S B2615009 6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-17-9

6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Número de catálogo: B2615009
Número CAS: 868969-17-9
Peso molecular: 333.41
Clave InChI: LVZJGPXDIUNOMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. This scaffold is widely explored in medicinal chemistry due to its versatility in modulating enzyme activity and receptor binding. These substitutions are strategically designed to optimize target engagement and pharmacokinetic properties.

Propiedades

IUPAC Name

6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-4-6-14(7-5-13)12-24-17-9-8-16-20-21-18(23(16)22-17)15-3-2-10-19-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZJGPXDIUNOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

The synthesis of 6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the pyridine and thio groups. The molecular weight of this compound is approximately 390.5 g/mol .

Antiproliferative Activity

Recent studies have demonstrated that compounds within the triazolo-pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.008 to 90.5 µM against human cancer cell lines such as A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) .

In a comparative study involving a series of triazolo-pyridazines, one derivative exhibited an IC50 of 0.014 µM against SGC-7901 cells, indicating potent activity comparable to established anticancer agents like combretastatin A-4 .

The mechanism by which these compounds exert their antiproliferative effects is primarily through inhibition of tubulin polymerization. This action disrupts microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase . Molecular modeling studies suggest that these compounds may bind to the colchicine site on microtubules, a critical target for many anticancer therapies.

Case Studies

Several case studies have highlighted the biological efficacy of related triazolo-pyridazine derivatives:

  • In Vitro Studies : A study assessed various derivatives' activity against A549 cells and found that several compounds significantly inhibited cell proliferation. The most active compound demonstrated an IC50 value comparable to leading anticancer drugs .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with these compounds resulted in substantial G2/M phase arrest in cancer cells, confirming their potential as microtubule-targeting agents .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to 6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is limited, related compounds have shown favorable profiles in terms of solubility and metabolic stability. Toxicological assessments are crucial for determining safety profiles before clinical applications.

Comparación Con Compuestos Similares

Key Findings and Trends

Position 3 Modifications :

  • The pyridin-3-yl group in the target compound contrasts with electron-rich aromatic substituents (e.g., 2,5-dimethoxyphenyl in Compound 18 or 2-fluorophenyl in TPA023). Pyridine’s nitrogen may enhance solubility or engage in π-π interactions distinct from bulkier aryl groups .
  • In TPA023, the 2-fluorophenyl group contributes to GABAA receptor subtype selectivity by avoiding steric clashes with α1-subunit residues .

Position 6 Modifications: The (4-methylbenzyl)thio group in the target compound introduces a sulfur atom, which may improve metabolic stability compared to ether or hydrazine-linked analogs (e.g., Compound 18’s methoxy-tetrahydrofuran substituent) .

Biological Activity: PDE4 inhibitors like Compound 18 achieve nanomolar potency through interactions with the catalytic domain’s hydrophobic clamp. The target compound’s 6-position substituent may similarly exploit this pocket . PF-4254644’s quinoline substituent at position 3 enables deep binding into c-Met’s ATP pocket, a mechanism less feasible with pyridinyl groups .

Selectivity and Toxicity: TPA023’s α2/α3-selectivity over α1 avoids sedative effects common to benzodiazepines, highlighting how minor structural changes (e.g., fluorine substitution) refine therapeutic profiles . Thioether-containing analogs (e.g., the target compound) may exhibit altered cytochrome P450 metabolism compared to ether-linked derivatives, necessitating detailed ADME studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.